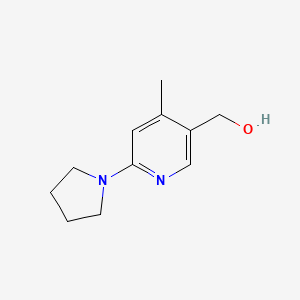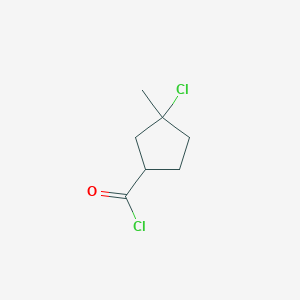
3-Chloro-3-methylcyclopentane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-methylcyclopentane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the cyclopentane ring, along with a carbonyl chloride functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride typically involves the chlorination of 3-methylcyclopentanone followed by the introduction of the carbonyl chloride group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors ensure efficient mixing and temperature control, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-methylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 3-chloro-3-methylcyclopentane-1-carboxylic acid.
Reduction: The compound can be reduced to form 3-chloro-3-methylcyclopentane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides, Esters, Thioesters: Formed through substitution reactions.
3-Chloro-3-methylcyclopentane-1-carboxylic acid: Formed through hydrolysis.
3-Chloro-3-methylcyclopentane-1-methanol: Formed through reduction.
Aplicaciones Científicas De Investigación
3-Chloro-3-methylcyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-methylcyclopentane-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylcyclopentanone: Lacks the chlorine and carbonyl chloride groups.
3-Chlorocyclopentanone: Lacks the methyl group.
Cyclopentanone: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-3-methylcyclopentane-1-carbonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and applications compared to its similar compounds. The presence of both the chlorine and carbonyl chloride groups makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
74819-87-7 |
|---|---|
Fórmula molecular |
C7H10Cl2O |
Peso molecular |
181.06 g/mol |
Nombre IUPAC |
3-chloro-3-methylcyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c1-7(9)3-2-5(4-7)6(8)10/h5H,2-4H2,1H3 |
Clave InChI |
YXIUNNFBZNXNQN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


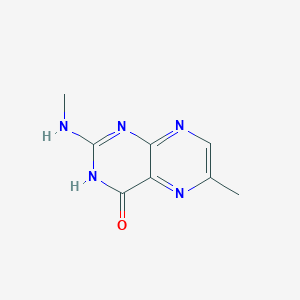
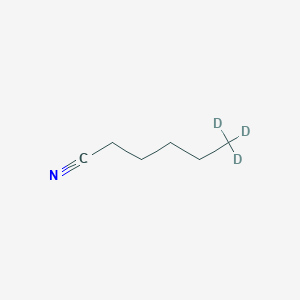
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
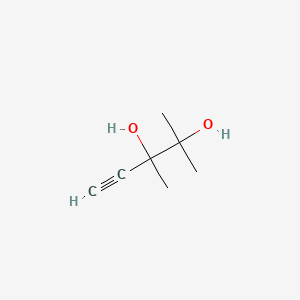
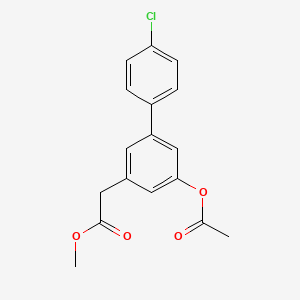
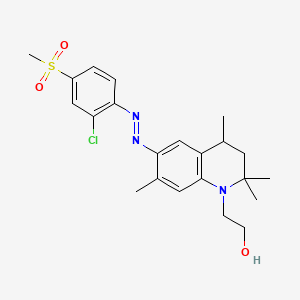

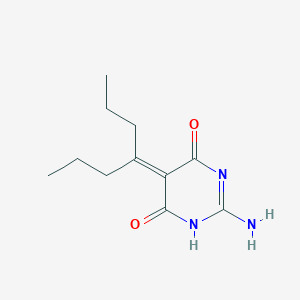

![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
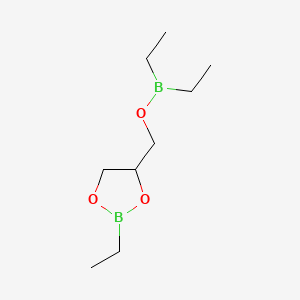
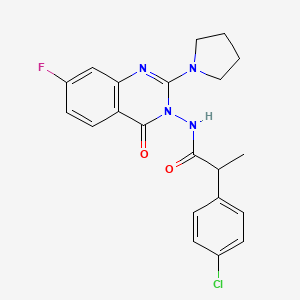
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)
